molecular formula C16H24O3 B14553986 3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol CAS No. 61920-01-2

3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol

Cat. No.: B14553986
CAS No.: 61920-01-2
M. Wt: 264.36 g/mol
InChI Key: SNXCMNUVBNHIPM-UHFFFAOYSA-N
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Description

3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol is an organic compound characterized by a phenolic group attached to a dioxane ring. This compound is notable for its unique structure, which combines a phenol moiety with a dioxane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol typically involves the reaction of a phenol derivative with a dioxane precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and quality control measures to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The phenolic hydrogen can be substituted with various functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating or acylating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated phenol derivatives.

Scientific Research Applications

3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethylphenol: Similar in structure but lacks the dioxane ring.

    2,5,5-Trimethyl-1,3-dioxane: Contains the dioxane ring but lacks the phenolic group.

    4-(Propan-2-yl)phenol: Contains the phenolic group and the isopropyl substituent but lacks the dioxane ring.

Uniqueness

3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol is unique due to the combination of the phenolic group and the dioxane ring, which imparts distinct chemical and physical properties. This combination allows for unique interactions and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61920-01-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-(2,5,5-trimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C16H24O3/c1-11(2)14-15(3,4)10-18-16(5,19-14)12-7-6-8-13(17)9-12/h6-9,11,14,17H,10H2,1-5H3

InChI Key

SNXCMNUVBNHIPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(COC(O1)(C)C2=CC(=CC=C2)O)(C)C

Origin of Product

United States

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